![molecular formula C7H5F2NO2 B1320369 1-(Difluoromethyl)-2-nitrobenzene CAS No. 64747-65-5](/img/structure/B1320369.png)
1-(Difluoromethyl)-2-nitrobenzene
Overview
Description
Synthesis Analysis
The synthesis of nitrobenzene derivatives typically involves the introduction of nitro groups to the benzene ring. For example, 1,2-Dichloro-4-nitrobenzene was synthesized using chlorination of p-nitrochlorobenzene with KClO3-H2SO4 as a chlorinating reagent . Similarly, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized from commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid . These methods suggest that the synthesis of 1-(Difluoromethyl)-2-nitrobenzene could potentially be achieved through similar nitration reactions, possibly starting with a difluoromethyl-substituted benzene precursor.
Molecular Structure Analysis
The molecular structure of nitrobenzene derivatives can be determined using spectroscopic methods such as NMR, as seen in the study of 1,2-difluorobenzene . The geometrical data obtained from such analyses can provide information on the molecular geometry, which is essential for understanding the reactivity and physical properties of the compound.
Chemical Reactions Analysis
Nitrobenzene derivatives can undergo various chemical reactions, including nucleophilic substitution, as demonstrated by the synthesis of new 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of 1-chloro-2-nitrobenzene . These reactions are influenced by the presence of electron-withdrawing substituents, which can activate halogen substituents towards nucleophilic attack. This information is relevant for predicting the chemical behavior of 1-(Difluoromethyl)-2-nitrobenzene in the presence of nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzene derivatives can be influenced by the substituents on the benzene ring. For instance, the redox properties of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene were investigated through electrochemical measurements . The steric hindrance and electronic effects of substituents can significantly affect the compound's reactivity and stability. These aspects are crucial for understanding the behavior of 1-(Difluoromethyl)-2-nitrobenzene under various conditions.
Scientific Research Applications
Photophysics and Photochemistry
1-(Difluoromethyl)-2-nitrobenzene, as a derivative of nitrobenzene, exhibits complex photophysics and photochemistry. A study on nitrobenzene, the simplest nitroaromatic compound, highlighted its rich photophysical properties and photochemical reactions following UV absorption. This research contributes to understanding the decay paths and fluorescence properties of similar compounds, including 1-(Difluoromethyl)-2-nitrobenzene (Giussani & Worth, 2017).
Electrosynthesis
Electrosynthetic methods have been explored for nitrobenzene derivatives. The reduction of 1-(2-chloroethyl)-2-nitrobenzene at carbon cathodes has been studied, providing a route to 1-nitro-2-vinylbenzene and 1H-indole. Such electrochemical pathways are potentially applicable to 1-(Difluoromethyl)-2-nitrobenzene for synthesizing valuable intermediates (Du & Peters, 2010).
Environmental Remediation
In environmental science, the reduction of nitrobenzene derivatives in wastewater has been a significant area of research. Studies have shown that zerovalent iron can reduce nitrobenzene to aniline in wastewater, a method potentially applicable to 1-(Difluoromethyl)-2-nitrobenzene for pollutant degradation (Mantha, Taylor, Biswas, & Bewtra, 2001).
Fluorescence Sensing
Research has demonstrated the use of metal-organic frameworks (MOFs) for sensing nitrobenzene in various solvents. These frameworks, responsive to the presence of nitrobenzene derivatives, indicate potential applications in detecting and quantifying 1-(Difluoromethyl)-2-nitrobenzene and similar compounds (Xu et al., 2020).
Molecular Recognition
Molecular recognition studies, focusing on nitrobenzene derivatives, have been conducted to understand complex formation and intermolecular interactions. This research provides insights into the behavior of 1-(Difluoromethyl)-2-nitrobenzene in various chemical environments, influencing its potential applications in selective binding and sensor technologies (Shao, Linton, Hamilton, & Weber, 1998).
properties
IUPAC Name |
1-(difluoromethyl)-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c8-7(9)5-3-1-2-4-6(5)10(11)12/h1-4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJFTEZEGZZSFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602906 | |
Record name | 1-(Difluoromethyl)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40602906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Difluoromethyl)-2-nitrobenzene | |
CAS RN |
64747-65-5 | |
Record name | 1-(Difluoromethyl)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40602906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(difluoromethyl)-2-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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